
3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide: is an organic compound with the molecular formula C14H29NO . It is characterized by its aliphatic secondary amide structure, which includes a total of 44 bonds, 15 of which are non-hydrogen bonds . This compound is known for its unique structural properties, including a double bond and multiple rotatable bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide typically involves the reaction of 3,3-dimethylbutanoic acid with 6-methylheptan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: N-alkylated amides.
Scientific Research Applications
Chemistry: In chemistry, 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a model compound in the investigation of amide bond formation and cleavage in biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 3,3-dimethylbutanamide
- N-(6-methylheptan-2-yl)butanamide
- 3,3-dimethyl-N-(2-heptyl)butanamide
Comparison: Compared to these similar compounds, 3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C14H29NO |
|---|---|
Molecular Weight |
227.39 g/mol |
IUPAC Name |
3,3-dimethyl-N-(6-methylheptan-2-yl)butanamide |
InChI |
InChI=1S/C14H29NO/c1-11(2)8-7-9-12(3)15-13(16)10-14(4,5)6/h11-12H,7-10H2,1-6H3,(H,15,16) |
InChI Key |
YEHCJRVGRNIBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


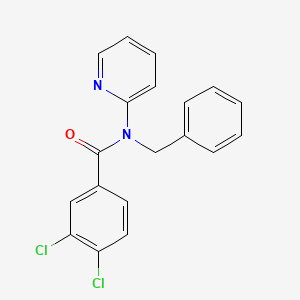
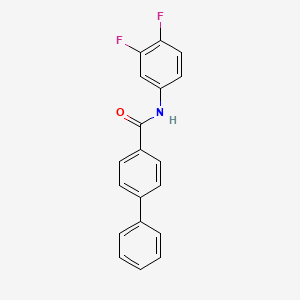
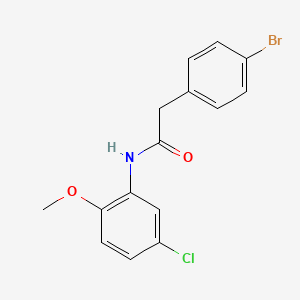
![3-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11174099.png)
![N-[(4-methoxyphenyl)methyl]-4-phenoxybutanamide](/img/structure/B11174100.png)
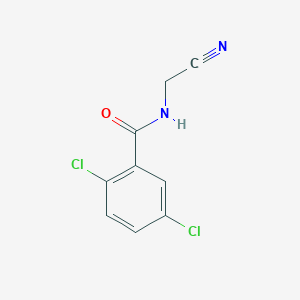
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11174114.png)
![1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11174122.png)
![N-cyclohexyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11174135.png)
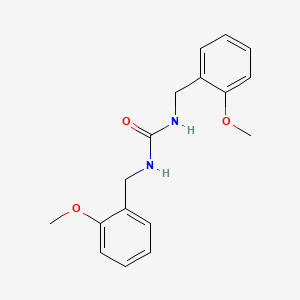

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B11174157.png)
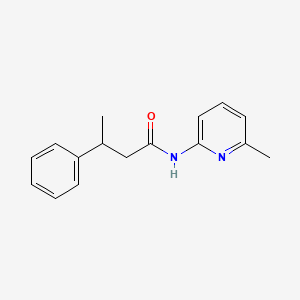
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methylpentanamide](/img/structure/B11174181.png)
